

Spectroscopic Profile of 2-(Morpholinomethyl)acrylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Morpholinomethyl)acrylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Morpholinomethyl)acrylic acid**, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted and representative data based on the well-characterized spectroscopic features of its constituent functional groups: the morpholine ring and the acrylic acid moiety. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-(Morpholinomethyl)acrylic acid**. These values are derived from typical ranges for the respective functional groups and may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-(Morpholinomethyl)acrylic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
Vinyl ($=CH_2$)	5.8 - 6.5	Singlet (s)	2H
Morpholine (-O-CH ₂ -)	~3.7	Triplet (t)	4H
Methylene bridge (-C-CH ₂ -N-)	~3.3	Singlet (s)	2H
Morpholine (-N-CH ₂ -)	~2.9	Triplet (t)	4H
Carboxylic acid (-COOH)	10 - 13	Broad Singlet (br s)	1H

Table 2: Predicted ¹³C NMR Data for **2-(Morpholinomethyl)acrylic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl (-COOH)	168 - 175
Vinylic (C=CH ₂)	135 - 145
Vinylic ($=CH_2$)	125 - 135
Morpholine (-O-CH ₂ -)	~67
Methylene bridge (-C-CH ₂ -N-)	~55
Morpholine (-N-CH ₂ -)	~46

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-(Morpholinomethyl)acrylic acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500 - 3300	Broad, Strong
C-H stretch (Aliphatic)	2850 - 3000	Medium
C=O stretch (Carboxylic acid)	1700 - 1730	Strong
C=C stretch (Vinyl)	1620 - 1680	Medium
C-N stretch (Amine)	1000 - 1250	Medium
C-O stretch (Ether)	1070 - 1150	Strong

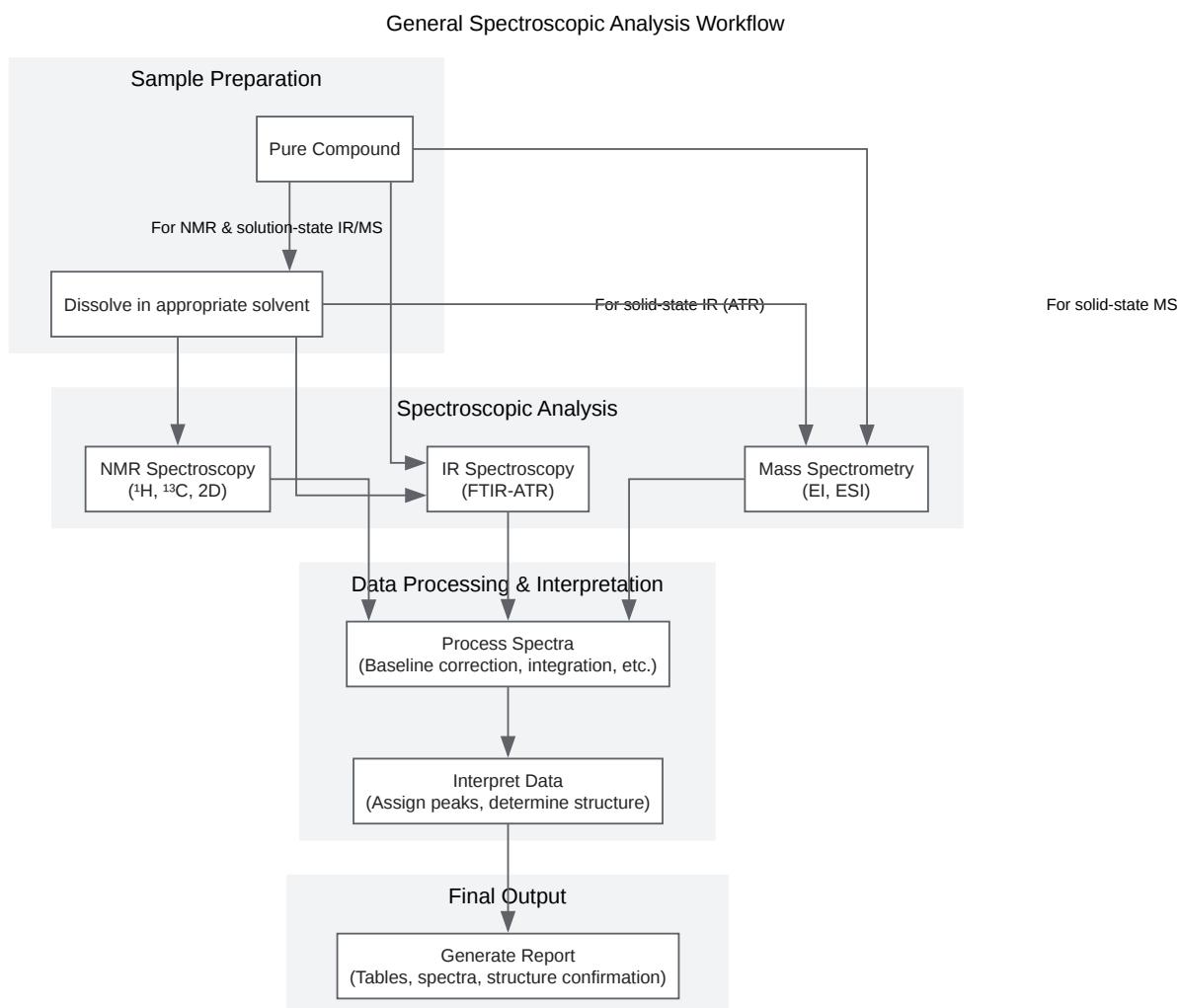
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(Morpholinomethyl)acrylic acid**

Ion	Predicted m/z	Notes
[M] ^{+•}	171.09	Molecular ion
[M+H] ⁺	172.09	Protonated molecule
[M-H] ⁻	170.08	Deprotonated molecule
C ₄ H ₁₀ NO ⁺	88.08	Fragment corresponding to the morpholine methylene cation
C ₃ H ₃ O ₂ ⁻	71.01	Fragment corresponding to the acrylate anion

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like **2-(Morpholinomethyl)acrylic acid**.



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Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of **2-(Morpholinomethyl)acrylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure.

Materials:

- **2-(Morpholinomethyl)acrylic acid** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6)
- NMR tube (5 mm)
- Pipette

Protocol:

- Weigh the appropriate amount of **2-(Morpholinomethyl)acrylic acid** and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Gently agitate the vial to ensure complete dissolution of the sample.
- Transfer the solution to an NMR tube using a pipette.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H spectrum, typically using a standard pulse program. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
- Acquire the ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans will be required. A proton-decoupled pulse program is standard.
- Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).
- Integrate the peaks in the ^1H spectrum and identify the chemical shifts and multiplicities for all signals in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-(Morpholinomethyl)acrylic acid** (a small amount, ~1-2 mg)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Protocol (using ATR):

- Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
- Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Place a small amount of the solid **2-(Morpholinomethyl)acrylic acid** sample onto the center of the ATR crystal using a clean spatula.
- Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Process the spectrum using the spectrometer software. This may include baseline correction and peak picking.
- Clean the ATR crystal and press arm thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

- **2-(Morpholinomethyl)acrylic acid**
- Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
- Solvent for ESI (e.g., methanol, acetonitrile, water with a small amount of formic acid or ammonium acetate)
- Sample vials

Protocol (using ESI):

- Prepare a dilute solution of **2-(Morpholinomethyl)acrylic acid** in a suitable solvent system (e.g., 1 mg/mL in methanol/water).
- Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
- Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
- Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecules, respectively.
- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
- If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
- Process and analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent ion and any significant fragment ions.

This guide serves as a foundational resource for the spectroscopic characterization of **2-(Morpholinomethyl)acrylic acid**. Researchers are encouraged to use these predicted data and protocols as a starting point for their own empirical investigations.

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